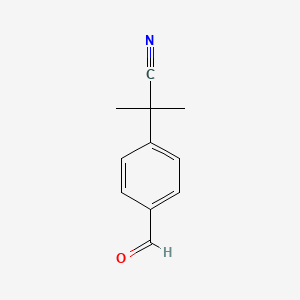![molecular formula C12H22N2O2 B1403673 endo-2-(Boc-アミノ)-8-アザビシクロ[3.2.1]オクタン CAS No. 1408076-01-6](/img/structure/B1403673.png)
endo-2-(Boc-アミノ)-8-アザビシクロ[3.2.1]オクタン
概要
説明
endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane: is a bicyclic compound featuring a Boc-protected amino group. This compound is notable for its rigid structure, which makes it an interesting subject for various chemical and pharmacological studies. The bicyclic framework provides conformational constraints that can be exploited in the design of bioactive molecules.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, particularly as a kappa-opioid receptor (KOR) agonist.
Industry: Utilized in the development of new materials and catalysts.
作用機序
Target of Action
Endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane is a conformationally restricted bicyclic KOR agonist . The primary targets of this compound are the Kappa Opioid Receptors (KOR) . These receptors are one of the three types of opioid receptors found in the nervous system, the others being mu and delta. KOR plays a crucial role in pain perception, mood regulation, and consciousness .
Mode of Action
This compound interacts with its targets, the KOR, by binding to them in a specific manner . The high KOR affinity of endo-configured amines indicates that the dihedral angle of the KOR pharmacophoric element N (pyrrolidine)–C–C–N (phenylacetyl) of 42° is close to the bioactive conformation of more flexible KOR agonists . This interaction results in the activation of the KOR, leading to a series of intracellular events .
Result of Action
The molecular and cellular effects of the compound’s action would be primarily related to its role as a KOR agonist . Activation of the KOR can lead to analgesic effects, changes in mood, and alterations in consciousness . .
生化学分析
Biochemical Properties
Endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with key enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane can bind to specific proteins, altering their conformation and activity, thereby modulating biochemical pathways .
Cellular Effects
Endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the MAPK/ERK signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival . Furthermore, endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate specific receptors, triggering downstream signaling pathways that result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects on cellular function and metabolism . At higher doses, endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane can induce toxic or adverse effects, such as cellular apoptosis and tissue damage . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
Endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane has been shown to interact with enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in the levels of intermediates and overall metabolic flux .
Transport and Distribution
The transport and distribution of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane within cells and tissues are critical factors that influence its activity and function. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane can localize to specific cellular compartments, where it exerts its effects . The distribution of this compound within tissues can also affect its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane has been found to localize to the mitochondria, where it influences mitochondrial function and metabolism . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall efficacy .
準備方法
The synthesis of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane typically involves a multi-step process. One common synthetic route starts with (S)-configured 4-oxopiperidine-2-carboxylate. The key steps include:
Hydrogenation: of an α,β-unsaturated ester to obtain cis- and trans-configured diesters.
Reductive amination: of a ketone to yield the endo-configured bicyclic amines.
Chiral HPLC: separation to obtain enantiomerically pure compounds.
化学反応の分析
endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides under basic conditions.
類似化合物との比較
endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane can be compared with other bicyclic compounds such as:
Bicyclo[2.2.2]octane: Known for its use in the synthesis of natural products and pharmaceuticals.
Bicyclo[2.2.1]heptane: Commonly used in organic synthesis and as a structural motif in drug design.
The unique rigid structure and specific functional groups of endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane make it distinct from these similar compounds, offering unique advantages in various applications.
特性
IUPAC Name |
tert-butyl N-[(1R,2R,5S)-8-azabicyclo[3.2.1]octan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-5-8-4-6-9(10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZCIFZEEFNPOF-IVZWLZJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2CCC1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]2CC[C@H]1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


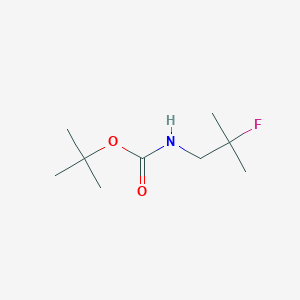

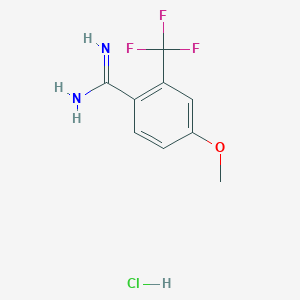
![(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine](/img/structure/B1403595.png)

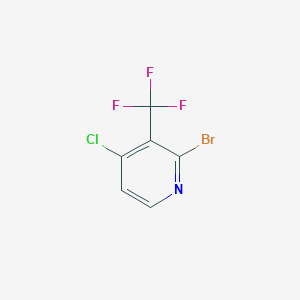
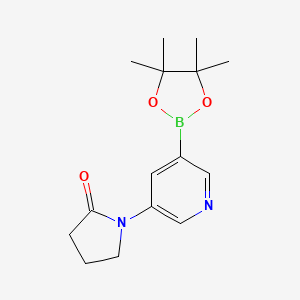


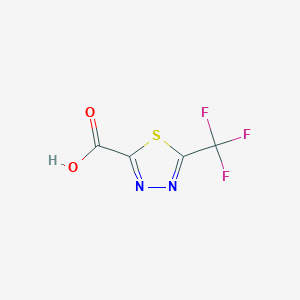
![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1403609.png)
